2,6-Diiodopyrazine
Overview
Description
“2,6-Diiodopyrazine” is a chemical compound with the molecular formula C4H2I2N2 . It is a crystalline, pale yellow compound with a molecular weight of 331.88 g/mol. It is also known as diiodopyrazine.
Molecular Structure Analysis
The empirical formula of “2,6-Diiodopyrazine” is C4H2I2N2 . The molecular weight is 331.88 . The SMILES string representation of its structure is Ic1cncc(I)n1 .
Scientific Research Applications
Chemical Synthesis
2,6-Diiodopyrazine is a halogenated heterocycle . It’s used in the field of chemical synthesis, particularly in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an important energetic material .
Method of Application
The synthesis of LLM-105 involves four steps: cyclisation, acidification, nitration, and N-oxidation . The starting material is N-nitroso-bis-(cyanomethyl)amine .
Results
The improved synthesis method resulted in a total yield of 54% . This method is considered advantageous because the starting material is cheaper and easier to synthesize, the 2,6-diaminopyrazine sulfate salt is stable, and the yield of the nitration reaction is higher .
Natural Products
Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives, including 2,6-Diiodopyrazine, are biologically active compounds . These compounds are found in natural product derivatives .
Pyrrolopyrazine Derivatives
Pyrrolopyrazine, a derivative of pyrazine, has been found to have various biological activities .
Method of Application
The synthesis of pyrrolopyrazine derivatives includes various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .
Redox Indicator
2,6-dichlorophenolindophenol (DCPIP), a derivative of pyrazine, is a redox indicator widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
Method of Application
DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .
Results
Upon reduction, the DCPIP is discolored .
Pyrazine Natural Product Derivatives
Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Natural product derivatives containing pyrazine fragments have been reported from 2000 to September 2023 .
Results
Research work shows that pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .
1,2,4-Triazolo[4,3-a]pyrazines
1,2,4-Triazolo[4,3-a]pyrazines, a derivative of pyrazine, have been recently reviewed .
Safety And Hazards
properties
IUPAC Name |
2,6-diiodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFMLMNWQGILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451477 | |
Record name | 2,6-Diiodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diiodopyrazine | |
CAS RN |
58138-79-7 | |
Record name | 2,6-Diiodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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